molecular formula C23H33ClN4 B125420 CP-154526 hydrochloride CAS No. 257639-98-8

CP-154526 hydrochloride

Cat. No. B125420
CAS RN: 257639-98-8
M. Wt: 401 g/mol
InChI Key: ZWDLBNCJWNENFF-UHFFFAOYSA-N
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Description

CP-154526 hydrochloride is a potent, selective, non-peptide CRF1 receptor antagonist . It is a neuroprotective and anti-stress agent that is active both in vivo and in vitro . It is also blood-brain barrier permeable .


Molecular Structure Analysis

The molecular structure of CP-154526 hydrochloride is described by the empirical formula C23H32N4·HCl . Its molecular weight is 400.99 .


Physical And Chemical Properties Analysis

CP-154526 hydrochloride is a solid substance . It is soluble in ethanol to 50 mM and in DMSO to 50 mM . .

Scientific Research Applications

Neuroscience: Anxiety and Depression Research

CP 154526 is a selective, non-peptide CRF1 receptor antagonist . In neuroscience, it has been utilized to study anxiety and depression. It exhibits anxiolytic-like activity in rodent models, such as the rat elevated plus-maze test . This compound has also been compared with other antagonists in models of anxiety and depression, providing insights into the neurobiological mechanisms underlying these conditions .

Endocrinology: HPA Axis Modulation

The compound plays a significant role in endocrinology by attenuating the activation of the hypothalamic-pituitary-adrenal (HPA) axis by corticotropin-releasing factor (CRF) . This is crucial for understanding stress responses and could lead to the development of treatments for disorders related to HPA axis dysregulation.

Pharmacology: Receptor Antagonism

In pharmacological research, CP 154526’s ability to block CRF-induced adenylate cyclase activation is of particular interest . This property makes it a valuable tool for studying the CRF1 receptor’s role in various physiological and pathological processes.

Behavioral Science: Stress-Induced Behaviors

CP 154526 has been used to investigate stress-induced behaviors. It decreases stress-induced reinstatement of cocaine or heroin self-administration in rats, which is significant for addiction research .

Neuroendocrinology: ACTH Regulation

The compound inhibits CRF-induced increases in adrenocorticotropic hormone (ACTH) levels in rat plasma . This application is essential for understanding the regulation of ACTH, a hormone pivotal in stress response and adrenal gland function.

Psychopharmacology: Anxiolytic Properties

CP 154526’s anxiolytic properties have been demonstrated through its activity in the elevated plus maze, where it increases the time spent in the open arms, indicative of reduced anxiety in rats .

Neuroprotection: Potential Therapeutic Agent

As a neuroprotective agent, CP 154526 has potential therapeutic applications. Its ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders .

Molecular Biology: Signal Transduction Studies

Lastly, in molecular biology, CP 154526 is used to study signal transduction pathways involving CRF1 receptors. Understanding these pathways can provide insights into the molecular mechanisms of stress and anxiety .

properties

IUPAC Name

N-butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32N4.ClH/c1-8-10-11-26(9-2)22-20-18(6)14-27(23(20)25-19(7)24-22)21-16(4)12-15(3)13-17(21)5;/h12-14H,8-11H2,1-7H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWDLBNCJWNENFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CC)C1=NC(=NC2=C1C(=CN2C3=C(C=C(C=C3C)C)C)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401018042
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP-154526 hydrochloride

CAS RN

257639-98-8
Record name N-Butyl-N-ethyl-2,5-dimethyl-7-(2,4,6-trimethylphenyl)pyrrolo[2,3-d]pyrimidin-4-amine;hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401018042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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